5,7-Dichloroquinolin-8-yl 3-methylbenzoate
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Overview
Description
5,7-Dichloroquinolin-8-yl 3-methylbenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 3-methylbenzoate typically involves the esterification of 5,7-dichloroquinolin-8-ol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells. Additionally, the compound can interfere with the replication of microbial DNA, exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5-Chloro-8-quinolinol: Used in various medicinal applications.
5,7-Diiodo-8-hydroxyquinoline: Exhibits antifungal activity.
Uniqueness
5,7-Dichloroquinolin-8-yl 3-methylbenzoate stands out due to its unique combination of the quinoline and benzoate moieties, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-4-2-5-11(8-10)17(21)22-16-14(19)9-13(18)12-6-3-7-20-15(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUQZJKLAYDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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